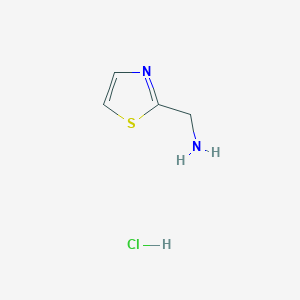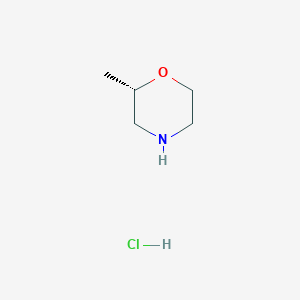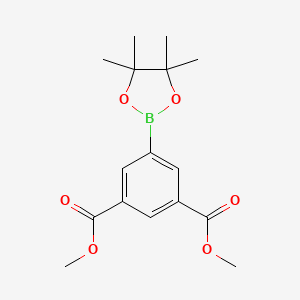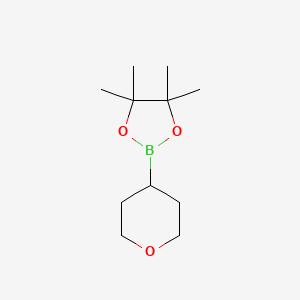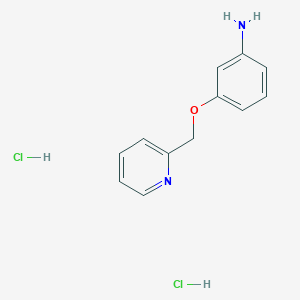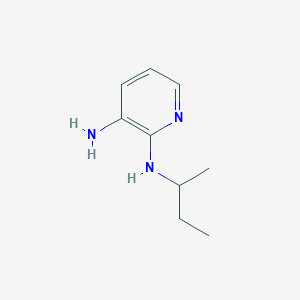
N2-(sec-Butyl)-2,3-pyridinediamine
Vue d'ensemble
Description
“N2-(sec-Butyl)-2,3-pyridinediamine” is a complex organic compound. Based on its name, it likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “N2-(sec-Butyl)” part suggests that a sec-butyl group is attached to the nitrogen atom in the 2-position of the pyridine ring .
Synthesis Analysis
While specific synthesis methods for “N2-(sec-Butyl)-2,3-pyridinediamine” are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, the Williamson Ether Synthesis involves an alkyl halide undergoing nucleophilic substitution (SN2) by an alkoxide to produce an ether .Physical And Chemical Properties Analysis
The physical and chemical properties of “N2-(sec-Butyl)-2,3-pyridinediamine” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
1. Application in Organometallic Chemistry
N2-(sec-Butyl)-2,3-pyridinediamine and related compounds have applications in organometallic chemistry. A study by Lennartsson, Hedström, and Håkansson (2010) explored the synthesis of di-sec-butylzinc complexes with various amine ligands, including pyridine derivatives. These complexes displayed chiral properties and potential as reactive chirogenic agents, highlighting their significance in the field of organometallic chemistry (Lennartsson, Hedström, & Håkansson, 2010).
2. Structural and Spectroscopic Characterization
Galić, Matković-Čalogović, and Cimerman (2000) conducted a study on a Schiff base derived from pyridinediamine. This research focused on characterizing its structure and spectroscopic properties, providing valuable insights into the chemical behavior and potential applications of pyridinediamine derivatives (Galić, Matković-Čalogović, & Cimerman, 2000).
3. Catalysis Research
Research into catalysis, particularly involving ketones, has seen the application of N2-(sec-Butyl)-2,3-pyridinediamine-related compounds. Nishiyama and Furuta (2007) demonstrated that multi-nitrogen-based ligands, such as those derived from pyridinediamine, can effectively catalyze the hydrosilylation of ketones (Nishiyama & Furuta, 2007).
4. Optical Properties and Applications
The study of optical properties and applications is another area where pyridinediamine derivatives are significant. Badran, Imran, and Hassan (2016) investigated the nonlinear optical properties of 2,3-pyridinediamine, revealing its potential in optical devices due to its excellent nonlinear optical coefficient (Badran, Imran, & Hassan, 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-N-butan-2-ylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-3-7(2)12-9-8(10)5-4-6-11-9/h4-7H,3,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFFMQOBEOLHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C(C=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




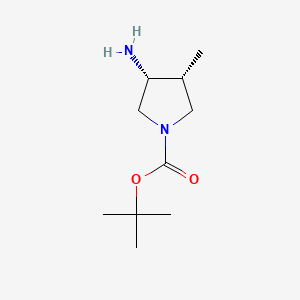

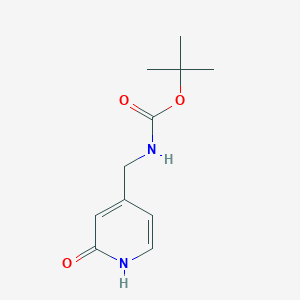
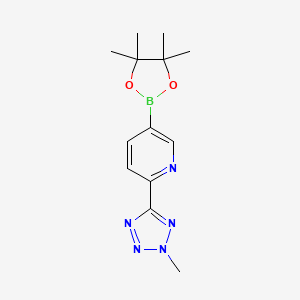

![(2S,3S)-diethyl 6-((tert-butyldimethylsilyl)oxy)-4'-fluoro-1,2,3,4-tetrahydro-[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B1390864.png)


